molecular formula C68H106N22O17S B13388795 Xgrlgtqwavghlm

Xgrlgtqwavghlm

Cat. No.: B13388795
M. Wt: 1535.8 g/mol
InChI Key: ISGGITPLKHZHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xgrlgtqwavghlm: is an amphibian bombesin-like peptide, also known as Alytesin. It is a peptide that stimulates gastric acid secretion, intestinal contraction, rat uterine contraction, and hypertension in vivo in dogs. It also modulates thermoregulation following central administration in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xgrlgtqwavghlm involves the solid-phase peptide synthesis method. This method includes the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The sequence of this compound is this compound, where X represents pyroglutamic acid, and Met-14 is a C-terminal amide .

Industrial Production Methods: Industrial production of this compound typically involves automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for solid-phase peptide synthesis. The process is followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Xgrlgtqwavghlm undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Xgrlgtqwavghlm is used as a model peptide to study peptide synthesis, folding, and stability. It is also used in the development of peptide-based drugs .

Biology: In biological research, this compound is used to study the physiological effects of bombesin-like peptides, including their role in gastric acid secretion, intestinal contraction, and thermoregulation .

Medicine: this compound has potential therapeutic applications in treating gastrointestinal disorders and hypertension. It is also being investigated for its role in modulating thermoregulation .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new peptide-based drugs. It is also used in the production of peptide libraries for high-throughput screening .

Mechanism of Action

Xgrlgtqwavghlm exerts its effects by binding to bombesin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to the physiological effects observed. The primary molecular targets are the bombesin receptors, which are G-protein-coupled receptors involved in various cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of pyroglutamic acid at the N-terminus and a C-terminal amide. These structural features contribute to its stability and biological activity .

Properties

Molecular Formula

C68H106N22O17S

Molecular Weight

1535.8 g/mol

IUPAC Name

N-[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide

InChI

InChI=1S/C68H106N22O17S/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74)

InChI Key

ISGGITPLKHZHOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.